molecular formula C19H18BrNO4 B2372611 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide CAS No. 2034277-16-0

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide

Cat. No.: B2372611
CAS No.: 2034277-16-0
M. Wt: 404.26
InChI Key: OJGFFGWJLSBBNH-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a bromomethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety. The final step involves the bromination of the benzamide ring, which can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzamide derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products

The major products formed from these reactions include oxidized carbonyl derivatives, reduced methoxybenzamide derivatives, and various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility, while the bromomethoxybenzamide moiety provides opportunities for further functionalization and derivatization.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4/c1-19(23,17-9-12-5-3-4-6-16(12)25-17)11-21-18(22)14-10-13(24-2)7-8-15(14)20/h3-10,23H,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGFFGWJLSBBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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